

Cross-Reactivity Analysis of VHL-Recruiting Degraders: A Comparative Guide on VZ185

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Compound of Interest		
Compound Name:	(S,R,S)-AHPC-C10-NHBoc	
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This guide provides a comparative analysis of the cross-reactivity and selectivity of (S,R,S)-AHPC-based PROTAC degraders, with a focus on the well-characterized dual BRD7/9 degrader, VZ185. The information is intended for researchers, scientists, and drug development professionals working on targeted protein degradation.

Overview of (S,R,S)-AHPC-C10-NHBoc based Degraders

(S,R,S)-AHPC-C10-NHBoc is a synthetic E3 ligase ligand-linker conjugate.[1][2][3] It incorporates the (S,R,S)-AHPC ligand, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a C10 linker with a Boc-protected amine for further conjugation to a target protein ligand.[1][2] This building block is utilized in the construction of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules designed to induce the degradation of specific target proteins.[2][4][5]

A prominent example of a selective degrader that utilizes a VHL-recruiting mechanism is VZ185.[4][6][7][8][9] VZ185 is a potent and selective dual degrader of the bromodomain-containing proteins BRD7 and BRD9.[4][6][8][9] This guide will use VZ185 as a case study to illustrate the cross-reactivity profile and experimental methodologies for assessing the selectivity of this class of degraders.

Quantitative Performance Data



The following table summarizes the quantitative data for the activity and selectivity of VZ185.

Parameter	BRD9	BRD7	Cell Line	Value	Reference
Degradation (DC50)	/	EOL-1, A-204	2-8 nM	[4][9]	
1	4.5 nM	[9]			_
1	1.8 nM	[9]	-		
Cell Viability (EC50)	EOL-1	3 nM	[9]	_	
A-204	40 nM	[9]	_	_	
Binding Affinity (ITC KD to VHL)	26 ± 9 nM	[6]	_		

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of degrader performance. Below are the protocols for key experiments used to characterize VZ185.

Proteomics-based Selectivity Analysis

This method provides an unbiased, quantitative assessment of a degrader's selectivity across the proteome.

- Cell Culture and Treatment: RI-1 cells were cultured under standard conditions.
- Compound Treatment: Cells were treated in triplicate with either DMSO (vehicle control), 100
 nM VZ185, or 100 nM of its inactive diastereomer, cis-VZ185, for 4 hours.[6][8]
- Cell Lysis and Protein Digestion: Post-treatment, cells were lysed, and the extracted proteins were digested into peptides.
- Isobaric Tagging: The resulting peptide samples were labeled with multiplexed isobaric tags.



- Mass Spectrometry: The labeled peptides were analyzed by quantitative mass spectrometry to determine the relative abundance of proteins across the different treatment groups.[6]
- Data Analysis: Statistical analysis was performed to identify proteins with significant changes in abundance in the VZ185-treated samples compared to the controls. Among 6,273 quantified proteins, VZ185 induced the selective degradation of BRD7 and BRD9.[6]

Cellular Viability Assay (e.g., CellTiter-Glo®)

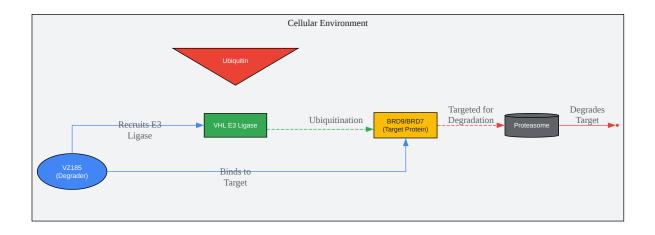
This assay determines the cytotoxic effects of the degrader on cancer cell lines.

- Cell Seeding: Cancer cell lines (e.g., EOL-1, A-204) were seeded into multi-well plates at an appropriate density.
- Compound Dilution Series: A serial dilution of VZ185 was prepared.
- Treatment: The cells were treated with the various concentrations of VZ185 and incubated for a specified period.
- Lysis and Luminescence Measurement: The CellTiter-Glo® reagent was added to the wells
 to lyse the cells and generate a luminescent signal proportional to the amount of ATP
 present, which is indicative of the number of viable cells.
- Data Analysis: The luminescent signals were measured using a plate reader, and the EC50 values were calculated by plotting the cell viability against the logarithm of the degrader concentration.[6][9]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

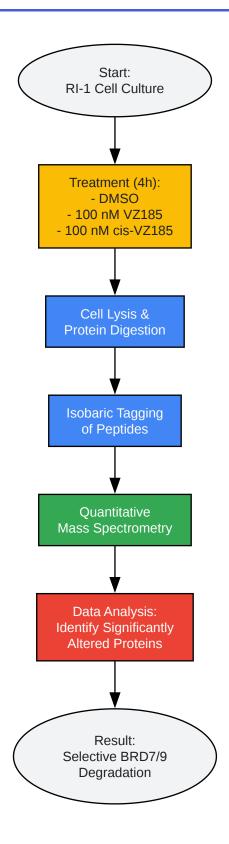




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Caption: Mechanism of Action for the VZ185 PROTAC Degrader.





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Caption: Proteomics Workflow for Assessing VZ185 Selectivity.





Cross-Reactivity and Selectivity Profile

The cross-reactivity studies for VZ185 demonstrate its high selectivity for BRD7 and BRD9. The proteomics analysis in RI-1 cells showed that out of over 6,000 proteins quantified, only BRD7 and BRD9 were significantly degraded.[6] Importantly, the levels of other bromodomain-containing proteins and other subunits of the BAF/PBAF complexes remained unaffected.[8]

To further confirm this selectivity, live-cell kinetic analyses were performed on endogenously tagged BRD2, BRD3, BRD4, and SMARCA4 proteins. These experiments showed no degradation of these potential off-target proteins in the presence of VZ185.[8]

As a crucial control, the diastereomer cis-VZ185, which binds to the bromodomains of BRD7 and BRD9 but is unable to recruit the VHL E3 ligase, did not induce the degradation of these proteins.[6][8] This confirms that the degradation is dependent on the formation of the ternary complex between the target protein, the degrader, and the E3 ligase.

In summary, VZ185, a degrader built on a VHL-recruiting scaffold, exhibits a highly selective degradation profile, making it a valuable chemical probe for studying the functions of BRD7 and BRD9.[4][7] The experimental approaches outlined here serve as a robust framework for evaluating the cross-reactivity of novel degraders based on the **(S,R,S)-AHPC-C10-NHBoc** and similar scaffolds.

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